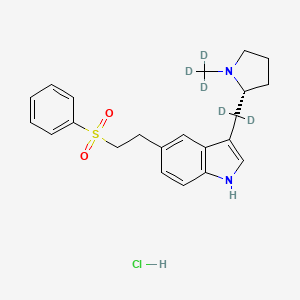
P-gp inhibitor 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-glycoprotein inhibitor 5 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane-bound efflux pump that plays a crucial role in the transport of various substances across cellular membranes. P-glycoprotein is involved in the efflux of drugs and other xenobiotics from cells, contributing to multidrug resistance in cancer therapy and affecting the pharmacokinetics of many drugs . Inhibiting P-glycoprotein can enhance the bioavailability and efficacy of therapeutic agents by preventing their efflux from cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P-glycoprotein inhibitor 5 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .
Industrial Production Methods: Industrial production of P-glycoprotein inhibitor 5 involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
化学反应分析
Types of Reactions: P-glycoprotein inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of P-glycoprotein inhibitor 5 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed: The major products formed from the chemical reactions of P-glycoprotein inhibitor 5 include various derivatives with enhanced inhibitory activity and improved pharmacokinetic profiles . These derivatives are often tested for their efficacy in inhibiting P-glycoprotein and their potential therapeutic applications .
科学研究应用
P-glycoprotein inhibitor 5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of drug transport and resistance . In biology, it helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug efficacy . In medicine, P-glycoprotein inhibitor 5 is investigated for its potential to enhance the effectiveness of chemotherapeutic agents by overcoming multidrug resistance . Additionally, it is used in the development of drug delivery systems to improve the bioavailability of therapeutic agents .
作用机制
P-glycoprotein inhibitor 5 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity and preventing the efflux of substrates from cells . This inhibition enhances the intracellular concentration of therapeutic agents, improving their efficacy . The molecular targets of P-glycoprotein inhibitor 5 include the transmembrane domains and nucleotide-binding domains of P-glycoprotein, which are crucial for its transport activity .
相似化合物的比较
P-glycoprotein inhibitor 5 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency . Similar compounds include verapamil, cyclosporine, and tariquidar, which also inhibit P-glycoprotein but differ in their chemical structures and mechanisms of action . P-glycoprotein inhibitor 5 stands out for its ability to effectively inhibit P-glycoprotein with minimal toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
属性
分子式 |
C28H20ClNO5S |
|---|---|
分子量 |
518.0 g/mol |
IUPAC 名称 |
[2-[(2-chlorobenzoyl)amino]-6-(4-methoxyphenyl)-3-thiophen-2-yl-1-benzofuran-4-yl] acetate |
InChI |
InChI=1S/C28H20ClNO5S/c1-16(31)34-22-14-18(17-9-11-19(33-2)12-10-17)15-23-25(22)26(24-8-5-13-36-24)28(35-23)30-27(32)20-6-3-4-7-21(20)29/h3-15H,1-2H3,(H,30,32) |
InChI 键 |
NVHVRYUFNCFLGC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=CC2=C1C(=C(O2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CS4)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

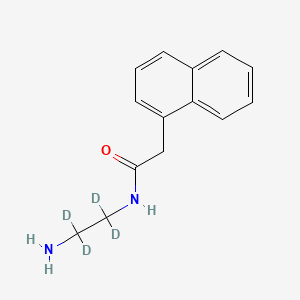
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)

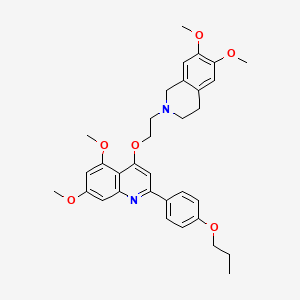
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)

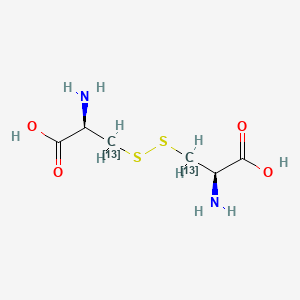

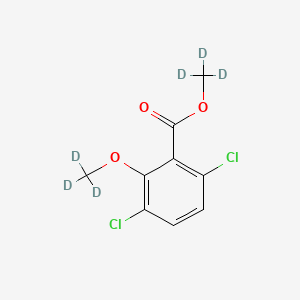
![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
